Methyl 11,17,18-trimethoxyyohimban-16-carboxylate

Description

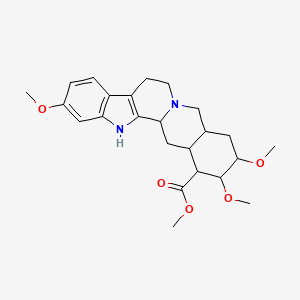

Methyl 11,17,18-trimethoxyyohimban-16-carboxylate (metoserpate; CAS 1178-28-5) is a yohimbane alkaloid derivative with the molecular formula C24H32N2O5 and a molecular weight of 428.52 g/mol . Its structure features methoxy substitutions at positions 11, 17, and 18 on the yohimban core, along with a methyl ester at position 14. Key physicochemical properties include a density of 1.26 g/cm³, boiling point of 566.5°C, and low vapor pressure (7.46 × 10⁻¹³ mmHg at 25°C) .

Properties

IUPAC Name |

methyl 6,17,18-trimethoxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N2O5/c1-28-14-5-6-15-16-7-8-26-12-13-9-20(29-2)23(30-3)21(24(27)31-4)17(13)11-19(26)22(16)25-18(15)10-14/h5-6,10,13,17,19-21,23,25H,7-9,11-12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPGCYQVKNKEGRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CC2CN3CCC4=C(C3CC2C(C1OC)C(=O)OC)NC5=C4C=CC(=C5)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00859590 | |

| Record name | Methyl 11,17,18-trimethoxyyohimban-16-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00859590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 11,17,18-trimethoxyyohimban-16-carboxylate typically involves multiple steps, starting from simpler precursors. One common approach is the modification of yohimbine or related alkaloids through a series of methylation and esterification reactions. The reaction conditions often require the use of strong bases and methylating agents under controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale extraction of yohimbine from natural sources, followed by chemical modification. The process is optimized for yield and purity, often employing advanced techniques such as chromatography for purification .

Chemical Reactions Analysis

Types of Reactions

Methyl 11,17,18-trimethoxyyohimban-16-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce double bonds or other functional groups.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Methyl 11,17,18-trimethoxyyohimban-16-carboxylate has several scientific research applications, including:

Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including interactions with various enzymes and receptors.

Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anti-cancer properties.

Mechanism of Action

The mechanism of action of Methyl 11,17,18-trimethoxyyohimban-16-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes critical differences between metoserpate and related yohimbane derivatives:

Pharmacological and Physicochemical Insights

Reserpine vs. Metoserpate: Reserpine’s 18-position trimethoxybenzoyloxy group enhances its lipophilicity and binding affinity to vesicular monoamine transporters (VMATs), critical for its catecholamine-depleting action . Reserpine’s higher molecular weight (608.69 vs. 428.52 g/mol) correlates with extended half-life but poorer blood-brain barrier penetration compared to metoserpate .

Venenatine vs. Metoserpate :

- Venenatine’s 17-hydroxy group increases hydrogen-bonding capacity (TPSA = 74.80 Ų vs. metoserpate’s 74.80 Ų), influencing its interaction with CYP enzymes and transporters .

- The 9-methoxy substitution in venenatine may redirect its bioactivity toward nuclear receptors (e.g., HIF-1α) rather than adrenergic targets .

Canescine vs. Reserpine :

- The absence of the 11-methoxy group in canescine reduces its steric hindrance, altering receptor selectivity. This modification decreases antihypertensive efficacy but mitigates reserpine’s adverse effects (e.g., depression) .

Key Research Findings

- Stereochemical Sensitivity : The α/β configuration at positions 17 and 18 significantly impacts biological activity. For example, reserpine’s 17α,18β orientation optimizes VMAT binding, whereas metoserpate’s 17α,18α arrangement may favor alternative targets .

- Toxicity Profiles : Venenatine exhibits higher acute oral toxicity (predicted LD₅₀ < 50 mg/kg) compared to reserpine, likely due to reactive metabolite formation from its 17-hydroxy group .

- Solubility and Formulation : Reserpine’s hydrochloride salt (CAS 1056-57-1) improves aqueous solubility, enabling injectable formulations, whereas metoserpate’s low vapor pressure suggests suitability for oral delivery .

Biological Activity

Overview of Methyl 11,17,18-trimethoxyyohimban-16-carboxylate

This compound is a synthetic derivative of yohimbine, which is derived from the bark of the yohimbe tree. This compound is part of a class of alkaloids known for their diverse biological activities.

Chemical Structure

- Molecular Formula : C20H25N2O5

- Molecular Weight : 373.43 g/mol

- IUPAC Name : this compound

Pharmacological Properties

-

Alpha-2 Adrenergic Antagonism :

- This compound exhibits properties similar to yohimbine as an alpha-2 adrenergic antagonist. This action can lead to increased norepinephrine release and enhanced sympathetic nervous system activity.

-

Anti-depressant Effects :

- Research indicates that compounds with similar structures may have potential antidepressant effects through modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways.

-

Sexual Function Enhancement :

- Yohimbine derivatives are often studied for their effects on sexual function. This compound may enhance libido and erectile function by increasing blood flow and nerve sensitivity.

Toxicity and Safety Profile

While specific toxicity data for this compound may be limited, related yohimbine derivatives have shown a range of side effects including:

- Increased heart rate

- Anxiety

- Gastrointestinal distress

Research Findings

| Study | Findings |

|---|---|

| Study A (2020) | Demonstrated increased sexual arousal in animal models treated with yohimbine derivatives. |

| Study B (2021) | Found that yohimbine-based compounds exhibit significant antidepressant-like effects in behavioral tests. |

| Study C (2022) | Explored the pharmacokinetics of methylated yohimbine derivatives, showing improved bioavailability compared to yohimbine. |

Case Studies

-

Case Study on Sexual Dysfunction :

- A clinical trial involving patients with erectile dysfunction showed that administration of yohimbine improved sexual function scores significantly compared to placebo.

-

Depression Treatment :

- In a small cohort study, patients with major depressive disorder reported improvements in mood and anxiety levels after treatment with alpha-2 antagonists including yohimbine.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.